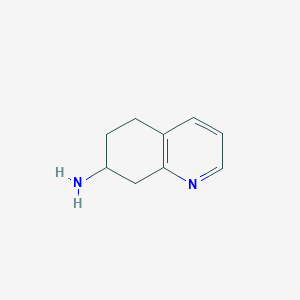

5,6,7,8-Tetrahydroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZQXPAFCXTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564536 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133091-81-3 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 7 Amine and Its Derivatives

Catalytic Hydrogenation Approaches for Regioselective Reduction of Quinoline (B57606) Precursors

The catalytic hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline, where the pyridine ring is reduced. However, specific strategies have been developed to achieve the selective reduction of the carbocyclic ring to afford the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, which is the essential backbone for 5,6,7,8-tetrahydroquinolin-7-amine.

Heterogeneous Catalysis in Tetrahydroquinoline Amine Synthesis

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and recyclability. In the context of quinoline hydrogenation, the choice of catalyst and reaction conditions is paramount to steer the selectivity towards the desired 5,6,7,8-tetrahydroquinoline isomer.

One notable approach involves a two-step, one-pot process utilizing a specially prepared palladium catalyst. google.com Initially, quinoline undergoes catalytic hydrogenation at a relatively low temperature (60-70°C) and pressure (8-12 atm) to form 1,2,3,4-tetrahydroquinoline. Subsequently, the temperature is raised to 160-170°C, inducing an isomerization to the thermodynamically more stable 5,6,7,8-tetrahydroquinoline. google.com This method, detailed in a patent, highlights the potential for process intensification by combining the hydrogenation and isomerization steps.

| Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Modified Pd | 1. Hydrogenation: 60-70°C, 8-12 atm H₂; 2. Isomerization: 160-170°C | 5,6,7,8-Tetrahydroquinoline | Up to 78.2% | google.com |

While noble metal catalysts like palladium have shown efficacy, research has also explored the use of more abundant base metals. For instance, a cobalt-based catalyst, prepared in situ from the reduction of cobalt(II) acetate with zinc powder, has been investigated for the hydrogenation of quinolines. Although this system predominantly yields the 1,2,3,4-tetrahydroquinoline isomer, the formation of 5,6,7,8-tetrahydroquinoline has been observed as a minor product in some cases, indicating that the carbocyclic ring can be reduced under these conditions. Further optimization of such base-metal catalysts could offer a more cost-effective route to the desired scaffold.

Homogeneous Catalysis for Selective Reductions

Homogeneous catalysts, although often more challenging to separate from the reaction mixture, can offer superior selectivity and activity under milder conditions. A significant breakthrough in the regioselective synthesis of 5,6,7,8-tetrahydroquinolines was achieved using a ruthenium catalyst bearing a chiral phosphine ligand, PhTRAP. rsc.org This catalytic system exhibits an unusual chemoselectivity, favoring the hydrogenation of the carbocyclic ring of quinoline derivatives over the typically more reactive pyridine ring. This method provides direct access to the 5,6,7,8-tetrahydroquinoline core, a crucial precursor for the target amine.

The asymmetric variant of this reaction, using a chiral Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, can produce chiral 8-substituted 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios (up to 91:9 er). rsc.org This demonstrates the potential of homogeneous catalysis not only for controlling regioselectivity but also for establishing stereocenters in the carbocyclic ring.

In contrast, many other homogeneous ruthenium catalysts, such as the chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, exclusively yield 1,2,3,4-tetrahydroquinolines, often with excellent enantioselectivity (up to >99% ee). acs.org This highlights the critical role of the ligand in directing the regiochemical outcome of the hydrogenation.

Reductive Amination Strategies for this compound Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. acs.org The formation of this compound can be envisioned through the reductive amination of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-7-one. This two-step process involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The synthesis of the precursor, 5,6,7,8-tetrahydroquinolin-7-one, can be achieved through various methods. A plausible route involves the regioselective oxidation of 5,6,7,8-tetrahydroquinoline. For the closely related isomer, 6,7-dihydro-5H-quinolin-8-one, a two-step synthesis from 5,6,7,8-tetrahydroquinoline has been reported, involving regioselective nitrosation followed by hydrolysis of the resulting oxime. researchgate.net A similar strategy could potentially be adapted for the synthesis of the 7-keto isomer.

Once the 5,6,7,8-tetrahydroquinolin-7-one is obtained, it can be subjected to reductive amination conditions. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the intermediate iminium ion in the presence of the starting ketone. acs.org The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of an acid catalyst to facilitate imine formation.

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinolin-7-one | 1. NH₃ or NH₄OAc; 2. NaBH₃CN or NaBH(OAc)₃ | 5,6,7,8-Tetrahydroquinolin-7-imine | This compound |

Asymmetric Synthesis of Enantiopure this compound Derivatives

The development of methods to produce enantiomerically pure amines is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enzymatic Dynamic Kinetic Resolution for Chiral Precursors

Enzymatic dynamic kinetic resolution (DKR) is a powerful strategy to obtain a single enantiomer of a chiral compound from a racemic mixture with a theoretical yield of 100%. This approach combines the enantioselective acylation of an amine by a lipase with in situ racemization of the unreacted enantiomer.

A notable example is the spontaneous dynamic kinetic resolution of the closely related 8-amino-5,6,7,8-tetrahydroquinoline. In this process, Candida antarctica Lipase B (CaLB) selectively acylates the (R)-enantiomer of the racemic amine. mdpi.com The unreacted (S)-amine undergoes racemization, allowing for a theoretical yield of the (R)-acetamide to exceed 50%. The racemization mechanism is believed to involve the in situ formation of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-8-one, which then participates in a condensation/hydrolysis sequence with the remaining (S)-amine via an enamine intermediate. mdpi.com This process ultimately funnels the racemic starting material into a single enantiomeric product. Although this specific example addresses the 8-amino isomer, the principles of enzymatic DKR could be applicable to the resolution of racemic this compound, provided a suitable lipase and reaction conditions are identified.

| Enzyme | Acylating Agent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl acetate | (R)-N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide | >60% | >98% | mdpi.com |

Asymmetric Transfer Hydrogenation Approaches for Chiral Tetrahydroquinolines

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the enantioselective reduction of prochiral ketones and imines. nih.gov This technique typically employs a chiral metal catalyst and a hydrogen donor, such as isopropanol or formic acid. The synthesis of enantiopure this compound can be envisioned through the ATH of a suitable precursor, such as 5,6,7,8-tetrahydroquinolin-7-one or the corresponding N-protected imine.

While direct ATH of a 7-ketoquinoline to the 7-aminoquinoline has not been explicitly detailed, extensive research on the ATH of other ketones and imines provides a strong foundation for this approach. For instance, chiral diamine ligands, including derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, have been successfully employed in rhodium and iridium-catalyzed ATH reactions of various imines, albeit with modest to good enantioselectivities in some cases. mdpi.comresearchgate.netnih.gov

A one-pot process for the enantioselective synthesis of tetrahydroquinolines via asymmetric reductive amination (ARA) has been developed using an Iridium/ZhaoPhos catalytic system. nih.gov This methodology could potentially be adapted for the intramolecular ARA of a suitable amino-ketone precursor to yield chiral this compound. The success of such a strategy would depend on the synthesis of the appropriate starting material and the compatibility of the catalyst with the substrate.

| Ligand Type | Metal | Substrate Class | Potential Application |

|---|---|---|---|

| Chiral Diamines (e.g., TsDPEN) | Ru, Rh, Ir | Ketones, Imines | Asymmetric reduction of 5,6,7,8-tetrahydroquinolin-7-one or its imine derivative |

| Chiral Phosphines (e.g., ZhaoPhos) | Ir | Imines (via ARA) | Asymmetric reductive amination to chiral this compound |

Chiral Auxiliary-Based Synthetic Pathways

The asymmetric synthesis of this compound and its analogs is crucial for accessing enantiomerically pure compounds, which are vital as building blocks for pharmaceuticals and as ligands in asymmetric catalysis. nih.govacs.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org

While direct examples of classical chiral auxiliary-based syntheses for this compound are not extensively documented in readily available literature, analogous and highly effective strategies are employed to achieve the same goal of enantiomeric control. These methods often involve the resolution of racemic intermediates or the use of chiral catalysts that function as external chiral auxiliaries.

A prevalent and powerful method for obtaining enantiomerically pure precursors to chiral 8-amino-5,6,7,8-tetrahydroquinolines, a closely related isomer, is through dynamic kinetic resolution (DKR). nih.govmdpi.com This approach has been successfully applied to the racemic precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.govmdpi.com In a typical procedure, a lipase, such as Candida antarctica lipase, is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.net This enzymatic resolution allows for the separation of the two enantiomers, for instance, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. nih.govresearchgate.net

The separated enantiopure alcohol or its corresponding acetate can then be converted to the desired amine with a defined stereochemistry. For example, the hydroxyl group can be transformed into a good leaving group, such as a mesylate, followed by nucleophilic substitution with an azide anion (NaN₃). nih.govmdpi.com This reaction typically proceeds with an inversion of configuration (SN2 mechanism). Subsequent reduction of the resulting azide yields the enantiomerically pure amine. nih.govmdpi.com

Another approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org While not directly applied to this compound in the reviewed literature, pseudoephedrine amides are known to undergo highly diastereoselective alkylation reactions. nih.gov This methodology provides a pathway to enantiomerically enriched carboxylic acids and other derivatives which could potentially be converted to the target amine. nih.gov

The following table summarizes a typical synthetic sequence for obtaining a chiral aminotetrahydroquinoline derivative, illustrating the principles of stereochemical control that are central to chiral auxiliary-based methods.

| Step | Reaction | Reagents and Conditions | Product | Stereochemical Outcome |

| 1 | Dynamic Kinetic Resolution | (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, Candida antarctica lipase | (S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | Separation of enantiomers |

| 2 | Mesylation | (R)-5,6,7,8-Tetrahydroquinolin-8-ol, MsCl, DMAP, CH₂Cl₂ | (R)-5,6,7,8-Tetrahydroquinolin-8-yl mesylate | Retention of configuration |

| 3 | Azide Substitution | (R)-5,6,7,8-Tetrahydroquinolin-8-yl mesylate, NaN₃ | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | Inversion of configuration (SN2) |

| 4 | Reduction | (S)-8-Azido-5,6,7,8-tetrahydroquinoline, H₂, Pd/C | (S)-5,6,7,8-Tetrahydroquinolin-8-amine | Retention of configuration |

Derivatization and Functionalization Strategies for the 5,6,7,8-Tetrahydroquinoline Skeleton

The 5,6,7,8-tetrahydroquinoline scaffold is a versatile platform for the development of new chemical entities with diverse applications. nbinno.com Derivatization and functionalization of this core structure, particularly at the amine group and on the heterocyclic ring system, are key strategies for modulating its properties and generating libraries of compounds for various screening purposes. nih.govmdpi.com

N-Substitution and Amine Functionalization Reactions

The primary amine of this compound is a key site for a wide range of functionalization reactions. N-substitution allows for the introduction of various substituents, leading to the creation of secondary and tertiary amines with modified steric and electronic properties.

One common derivatization is N-alkylation . This can be achieved through reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. acs.org For example, N-benzyltetrahydroquinolines can be synthesized from tetrahydroquinolines and benzaldehyde. acs.org

Another important functionalization is the formation of amides . Reaction of the amine with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding N-acyl derivatives. nih.govrsc.org This transformation is useful for introducing a variety of functional groups and for altering the electronic properties of the nitrogen atom.

The synthesis of sulfonamides is another valuable derivatization. Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides, which are important pharmacophores in medicinal chemistry.

Modifications of the Tetrahydroquinoline Core for Scaffold Diversification

Modification of the tetrahydroquinoline core itself is a powerful strategy for generating structural diversity. nih.govmdpi.com These modifications can involve reactions on both the saturated and aromatic portions of the bicyclic system.

The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, although the reactivity is influenced by the activating or deactivating nature of existing substituents. The saturated carbocyclic ring can be modified through various reactions, including oxidation to introduce carbonyl groups. researchgate.net

A key strategy for scaffold diversification is the use of the tetrahydroquinoline skeleton as a building block in multicomponent reactions . nih.govresearchgate.net These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. For instance, tetrahydroquinoline derivatives can be incorporated into fused heterocyclic systems. nih.gov

Furthermore, cross-coupling reactions , such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl substituents onto the tetrahydroquinoline scaffold, provided a suitable handle like a halogen atom is present on the ring system. mdpi.com This allows for the creation of biaryl structures with extended conjugation and diverse substitution patterns.

The following table provides examples of derivatization strategies for the tetrahydroquinoline scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | Amide |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl-substituted Tetrahydroquinoline |

| Multicomponent Reaction | Aldehyde, Isocyanide, etc. | Fused Heterocyclic Systems |

Incorporation of Phosphine and Phosphinite Moieties

The incorporation of phosphorus-containing groups, such as phosphines and phosphinites, onto the 5,6,7,8-tetrahydroquinoline scaffold is of significant interest for the development of chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net These P,N-type ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have proven to be highly effective in a variety of metal-catalyzed reactions. acs.org

The synthesis of these ligands typically involves the reaction of a functionalized tetrahydroquinoline derivative with a phosphorus electrophile. For example, a hydroxyl-substituted tetrahydroquinoline can be reacted with a chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base to form a phosphinite. researchgate.net Similarly, an amino-substituted tetrahydroquinoline can be used as a scaffold to introduce phosphine groups.

Chiral P,N-ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized and successfully employed in asymmetric catalysis. nih.govmdpi.comunimi.itresearchgate.netnih.gov The synthesis often starts from an enantiomerically pure amino alcohol precursor. The hydroxyl group can be converted to a phosphinite, or the amine can be functionalized to incorporate a phosphine-containing substituent.

The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the phosphorus atom and the tetrahydroquinoline backbone. acs.org This tunability is crucial for optimizing the performance of the corresponding metal complexes in catalytic asymmetric transformations. acs.org

Schiff Base Formation and Subsequent Reduction Pathways

A straightforward and widely used method for the derivatization of this compound is the formation of Schiff bases (imines). nih.govnih.gov This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically in a suitable solvent like ethanol, and often at mild temperatures. nih.gov The formation of the C=N double bond introduces a new point of structural diversity and can significantly influence the biological activity of the resulting molecule. nih.gov

A variety of aldehydes, including substituted salicylaldehydes and heterocyclic aldehydes, have been reacted with 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, a close analog, to produce a library of Schiff bases in good yields. nih.gov The reaction conditions are generally mild, and in many cases, the products can be isolated with high purity without the need for extensive purification. nih.gov

The imine bond of the Schiff base is susceptible to reduction, providing a convenient pathway to the corresponding secondary amines. nih.gov This reduction is commonly achieved using hydride-reducing agents such as sodium borohydride (NaBH₄). nih.gov The reaction is typically carried out at low temperatures (e.g., 0 °C) in a protic solvent like methanol or a mixture of solvents. nih.gov This two-step sequence of Schiff base formation followed by reduction is an effective method for the N-alkylation of the primary amine with a wide range of substituents derived from the starting aldehyde or ketone.

The following table outlines the general procedure for the synthesis of Schiff bases from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine and their subsequent reduction. nih.gov

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Schiff Base Formation | Aldehyde, Ethanol, 0 °C to room temperature | Imine (Schiff Base) |

| 2 | Reduction of Imine | Sodium Borohydride (NaBH₄), Methanol/THF, 0 °C to room temperature | Secondary Amine |

Mechanistic Organic Chemistry of 5,6,7,8 Tetrahydroquinolin 7 Amine Transformations

Investigation of Reaction Mechanisms for Amine Reactivity and Functionalization

The primary amine group of 5,6,7,8-tetrahydroquinolin-7-amine is a locus of high reactivity, rendering it a versatile handle for a wide array of chemical modifications. The lone pair of electrons on the nitrogen atom readily participates in nucleophilic attacks, additions, and substitutions, paving the way for the synthesis of a diverse range of functionalized derivatives.

One prominent area of investigation involves the formation of Schiff bases. The reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with various aldehydes proceeds at 0 °C to yield the corresponding imines. nih.gov The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. To mitigate the formation of byproducts stemming from the high reactivity of the primary amine, these reactions are typically conducted at low temperatures, affording the desired Schiff bases in good yields without the need for extensive purification. nih.gov

Further functionalization can be achieved through the reduction of these Schiff bases. The imine group can be reduced to a secondary amine, typically at 0 °C, although this transformation often results in lower yields compared to the initial Schiff base formation. nih.gov Another avenue for functionalization is through reactions with isothiocyanates. The 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines reacts with substituted isothiocyanates to furnish secondary thioamides. rsc.org This reaction proceeds via the nucleophilic addition of the organolithium species to the carbon atom of the isothiocyanate, followed by an intramolecular rearrangement.

The reactivity of the amine can also be harnessed in catalytic processes. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone serve as effective ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.govmdpi.com The primary amino function of these diamine ligands can be protonated under strongly acidic conditions, leading to its detachment from the metal center and a subsequent decrease in both the reaction rate and enantioselectivity. nih.gov

A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by the hydrolysis of the acetamide. nih.gov The yields of these reactions are generally good when the acetamido group is located on the pyridine ring. nih.gov

Intramolecular Cyclization and Annulation Reactions Involving the Tetrahydroquinoline Scaffold

The tetrahydroquinoline scaffold, with its fused pyridine and cyclohexane rings, provides a rigid framework that can participate in a variety of intramolecular cyclization and annulation reactions, leading to the construction of complex polycyclic systems. These reactions are often driven by the formation of new rings, which can be thermodynamically favorable.

One notable example is the palladium-catalyzed formal [4+2] cycloaddition involving the activation of C(sp³)–H bonds to construct the tetrahydroquinoline skeleton. acs.org This reaction utilizes amidotolyl precursors and allenes as reaction partners. acs.org The mechanism is believed to involve the activation of a C(sp³)–H bond by a Pd(II) species, followed by migratory insertion of the allene and subsequent reductive elimination to furnish the tetrahydroquinoline ring system. acs.org This method provides a direct and unconventional route to these valuable heterocyclic structures.

Furthermore, modifications to the tetrahydroquinoline core can lead to different classes of compounds. For instance, replacing the CH linkage of 8-benzylidene-substituted 5,6,7,8-tetrahydroquinolines with other spacer groups and expanding the cycloalkyl ring from a six- to a seven-membered ring has resulted in the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues. nih.gov

The synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been achieved through the reaction of arylidene-malononitriles with cyclohexanone in the presence of ammonium acetate. researchgate.net These compounds can then be used as precursors for further intramolecular cyclization reactions to generate fused heterocyclic systems.

Stereochemical Control and Regioselectivity in Synthetic Transformations

The presence of a chiral center at the 7-position of the this compound scaffold introduces the element of stereochemistry into its transformations. Controlling the stereochemical outcome of reactions involving this chiral amine is crucial for the synthesis of enantiopure compounds, which is of paramount importance in medicinal chemistry and materials science.

A key strategy for achieving stereochemical control is through dynamic kinetic resolution. The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives often begins with the dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, using enzymes like lipase from Candida antarctica. nih.gov This enzymatic process allows for the selective acylation of one enantiomer, enabling their separation and the subsequent conversion of the desired enantiomer into the target amine with high optical purity. mdpi.com

Regioselectivity, the control of which position on a molecule reacts, is also a critical consideration. In the functionalization of the tetrahydroquinoline ring system, the position of substitution can significantly impact the properties of the resulting molecule. For example, a method for the regioselective reduction of quinoline (B57606) substrates bearing other substituents has been developed. nih.gov Additionally, the synthesis of 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines highlights the ability to selectively introduce substituents onto the pyridine ring of the expanded scaffold. nih.gov

In palladium-catalyzed annulations to form tetrahydroquinolines, the use of specific N-acetylated amino acid ligands has been shown to influence the regioselectivity of the reaction, leading to the formation of a single regioisomer of the product. acs.org

Role of Catalysts in Directing Chemical Reaction Pathways

Catalysts play a fundamental role in directing the pathways of chemical reactions involving this compound and its derivatives. patsnap.com By providing an alternative reaction pathway with a lower activation energy, catalysts can enhance reaction rates, improve yields, and, crucially, control the stereochemical and regiochemical outcomes of transformations. patsnap.com

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are extensively used in the synthesis and functionalization of tetrahydroquinolines. nih.govmdpi.com In asymmetric transfer hydrogenation reactions, chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, in conjunction with metal complexes, form chiral catalysts. nih.govmdpi.com Rhodium catalysts, in particular, have demonstrated high reactivity and enantioselectivity in the reduction of cyclic imines. nih.govmdpi.com The choice of metal and ligand is critical in determining the efficiency and stereoselectivity of the catalytic process.

The addition of additives can also significantly influence the catalytic cycle. For instance, the use of La(OTf)₃ as an additive has been shown to enhance the conversion rates in the asymmetric transfer hydrogenation of hindered substrates. nih.gov

In palladium-catalyzed C(sp³)–H activation and annulation reactions, the catalyst system, comprising a palladium precursor and a specific ligand, is key to the success of the transformation. acs.org N-acetylated amino acid ligands have been found to be effective in promoting the desired cycloaddition reaction. acs.org

Catalytic hydrogenation is another important process. The preparation of amino-substituted 5,6,7,8-tetrahydroquinolines can be achieved through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. nih.gov

The following table summarizes the catalysts and reaction conditions for various transformations involving the 5,6,7,8-tetrahydroquinoline (B84679) scaffold.

Table 1: Catalysts and Conditions for 5,6,7,8-Tetrahydroquinoline Transformations

| Transformation | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Rhodium complexes with chiral diamine ligands | Formic acid/triethylamine | Chiral amines | nih.govmdpi.com |

| Schiff Base Formation | - | 0 °C | Imines | nih.gov |

| Imine Reduction | - | 0 °C | Secondary amines | nih.gov |

| Thioamide Synthesis | 8-lithio-derivative, isothiocyanates | - | Secondary thioamides | rsc.org |

| Catalytic Hydrogenation | - | - | Amino-substituted tetrahydroquinolines | nih.gov |

| [4+2] Cycloaddition | Pd(II) with N-acetylated amino acid ligands | - | Tetrahydroquinolines | acs.org |

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroquinolin 7 Amine

Molecular Modeling and Conformational Analysis of the Tetrahydroquinoline Ring System

The tetrahydroquinoline scaffold, a key feature of 5,6,7,8-Tetrahydroquinolin-7-amine, possesses a saturated heterocyclic ring that allows for considerable conformational flexibility. nih.gov Understanding the preferred three-dimensional arrangements of this ring system is crucial for elucidating its biological activity.

Force Field-Based Conformational Search Methodologies

Force field-based methods are instrumental in exploring the conformational landscape of the tetrahydroquinoline ring. These methods utilize classical mechanics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically or stochastically altering bond rotations, these searches identify low-energy conformations.

Several popular force fields, such as CHARMM, AMBER, OPLS-AA, and MM3, are employed for these studies, although their accuracy in reproducing high-level quantum mechanical potential energy curves can vary. nih.gov For the related 1,2,3,4-tetrahydroquinoline, MP2 calculations have successfully identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov These studies often reveal that the energy barrier between different conformers can be low, allowing for conformational cooling where less stable forms relax into lower energy states. nih.gov The choice of force field can significantly influence the results of these simulations, highlighting the need for careful validation against experimental data or higher-level computations. nih.govnih.gov

| Methodology | Key Findings for Tetrahydroquinoline Systems | Reference |

|---|---|---|

| Force Field-Based Conformational Search | Identification of multiple stable conformers for the tetrahydroquinoline ring. | nih.gov |

| MP2 Calculations | Discriminated four stable conformations for 1,2,3,4-tetrahydroquinoline (two pairs of enantiomers). | nih.gov |

Dynamic Simulations for Conformational Ensemble Studies

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic nature of the tetrahydroquinoline ring system and generate conformational ensembles. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves and changes shape over time. nih.gov By analyzing the trajectory of an MD simulation, a representative set of conformations, known as a conformational ensemble, can be extracted. mdpi.com

This approach is particularly valuable for understanding how the flexibility of the tetrahydroquinoline scaffold might influence its interaction with biological targets. nih.gov Different simulation packages like AMBER, GROMACS, and NAMD, often using force fields like CHARMM36, are utilized for these studies. nih.govnih.gov The choice of the simulation package and force field can subtly influence the resulting conformational distributions. nih.gov Advanced techniques like Replica Exchange MD (REMD) can be employed to enhance sampling and obtain a more comprehensive conformational landscape. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a more detailed and accurate description of the electronic structure and reactivity of this compound. These methods are based on solving the Schrödinger equation and provide insights that are not accessible through classical force fields.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a widely used method for investigating reaction mechanisms involving tetrahydroquinoline derivatives. nih.govsumitomo-chem.co.jp By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. researchgate.net This allows for the elucidation of detailed mechanistic steps, such as those involved in the synthesis of tetrahydroquinolines or their metabolic transformations. nih.govresearchgate.net

For instance, DFT calculations have been used to understand the hydrodenitrogenation (HDN) mechanism of quinoline (B57606), a process that can lead to the formation of 5,6,7,8-tetrahydroquinoline (B84679). nih.gov These studies can reveal how different catalysts favor the formation of specific isomers. nih.gov The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results and should be carefully considered for each specific system. sumitomo-chem.co.jp

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy and distribution of these orbitals in this compound can be calculated using quantum chemical methods.

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For related tetrahydroquinoline derivatives, the HOMO is often distributed over the dihydropyridine or pyrimidinone unit, while the LUMO is frequently localized on other parts of the molecule, such as a nitrophenyl moiety. rsc.org This separation of frontier orbitals can have significant implications for the molecule's electronic properties and potential as a charge-transfer material. researchgate.net

| Parameter | Significance | Typical Findings for Tetrahydroquinoline Derivatives | Reference |

|---|---|---|---|

| HOMO Energy | Electron-donating ability | Often localized on the heterocyclic ring system. | rsc.org |

| LUMO Energy | Electron-accepting ability | Can be localized on substituent groups. | rsc.org |

| HOMO-LUMO Gap | Chemical reactivity and stability | Influences electronic properties and potential applications. | researchgate.net |

In Silico Screening and Virtual Ligand Design Methodologies for Tetrahydroquinoline Amine Derivatives

The insights gained from computational and theoretical investigations are leveraged in in silico screening and virtual ligand design to identify and optimize novel tetrahydroquinoline amine derivatives with desired biological activities. mdpi.com

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.comnih.gov This method is instrumental in virtual screening campaigns where large libraries of compounds are computationally evaluated to identify potential hits. mdpi.comnih.gov For tetrahydroquinoline derivatives, docking studies have been employed to predict their binding to various enzymes, such as those from Mycobacterium tuberculosis and β-glucosidase. mdpi.comnih.govresearchgate.net

The results of these docking studies, combined with an understanding of the structure-activity relationships (SAR) derived from computational models like 3D-QSAR, guide the design of new derivatives with improved potency and selectivity. mdpi.com For instance, by identifying key interactions between a tetrahydroquinoline ligand and its target protein, such as hydrogen bonds and hydrophobic interactions, medicinal chemists can rationally modify the ligand's structure to enhance these interactions. mdpi.comresearchgate.net This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.com

Structure Activity Relationship Sar and Bioisosteric Strategies for 5,6,7,8 Tetrahydroquinolin 7 Amine Scaffolds

Exploration of Substituent Effects on Receptor Binding Affinity and Modulator Potency

The nature and position of substituents on the 5,6,7,8-tetrahydroquinoline (B84679) scaffold play a critical role in determining the binding affinity and potency of its derivatives at various receptors.

Research into a series of 5,8-disubstituted tetrahydroisoquinolines, a related scaffold, as inhibitors of Mycobacterium tuberculosis ATP synthase revealed that lipophilicity generally enhances potency. Large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated. The nature of the linker for side chains at the 7-position was also found to be important, with -CH₂- or -CONH- linkers being more effective than -CO- or -COCH₂- linkers, suggesting that the positioning of a terminal aromatic ring is key for target binding. nih.gov

In the context of serotonin (B10506) receptors, studies on arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, which can be considered analogs, demonstrated that specific substitutions significantly influence affinity for 5-HT(1A), 5-HT(2A), and 5-HT(7) receptors. For instance, certain derivatives showed high affinity for 5-HT(1A) receptors, with K(i) values in the nanomolar range, and varied affinity for 5-HT(2A) receptors. nih.gov Similarly, for 1-substituted-4-[3-(1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives, the substituent on the piperazine (B1678402) nitrogen was critical for 5-HT1A receptor binding affinity. nih.gov While 1-cyclohexyl and other heterocyclic substituted piperazines had moderate to low affinity, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines exhibited high affinity. nih.gov

Furthermore, the methylation of the 8-amino group in ammosamide B, a 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) derivative, led to a significant increase in QR2 inhibitory activity, with the IC₅₀ value dropping from 61 nM to 4.1 nM. nih.gov This highlights the profound impact even small alkyl substitutions can have on potency.

The following table summarizes the effects of different substituents on the receptor binding affinity and potency of tetrahydroquinoline derivatives based on various studies.

| Scaffold/Analog | Substituent Position | Substituent | Target Receptor/Enzyme | Observed Effect on Affinity/Potency | Reference |

|---|---|---|---|---|---|

| 5,8-Disubstituted Tetrahydroisoquinoline | 5-position | Benzyl | M. tuberculosis ATP synthase | Well-tolerated | nih.gov |

| 5,8-Disubstituted Tetrahydroisoquinoline | 8-position | N-methylpiperazine | M. tuberculosis ATP synthase | Preferred substituent | nih.gov |

| 7-Linked Tetrahydroisoquinoline | 7-position linker | -CH₂- or -CONH- | M. tuberculosis ATP synthase | More effective than -CO- or -COCH₂- | nih.gov |

| Ammosamide B (a 5,6,7,8-tetrahydroquinolin-8-amine derivative) | 8-amino group | Methylation | QR2 | Increased inhibitory activity (IC₅₀ from 61 nM to 4.1 nM) | nih.gov |

| 1-Substituted Piperazinyl Tetrahydronaphthalene | Piperazine N-1 | 1-(3-Benzisothiazolyl) or 1-(1-Naphthalenyl) | 5-HT1A Receptor | High affinity (subnanomolar Ki) | nih.gov |

| 1-Substituted Piperazinyl Tetrahydronaphthalene | Piperazine N-1 | 1-Cyclohexyl or other heterocycles | 5-HT1A Receptor | Moderate to low affinity | nih.gov |

Bioisosteric Modifications of the Tetrahydroquinoline Amine Moiety

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry to enhance desired biological activities and pharmacokinetic profiles. nih.gov

The tetrahydroquinoline ring system itself can be subject to bioisosteric replacement. For instance, in the development of adenosine (B11128) A1 receptor allosteric modulators, the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold was explored. nih.gov This represents a replacement of the benzene (B151609) portion of the tetrahydroquinoline ring with a thiophene (B33073) ring. While these compounds did exhibit the ability to bind to an allosteric site, the structural changes favored orthosteric antagonism. nih.gov

Another example involves the use of a 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, an isomer of tetrahydroquinoline, in the design of antinociceptive agents. nih.gov The introduction of various amine substituents at the 8-position of this scaffold was investigated. nih.gov Furthermore, the concept of topological inversion of an indole (B1671886) heterocycle to an isostere was successfully applied in the design of PARP-1 inhibitors. nih.gov

The introduction of a sulfur atom is a common bioisosteric replacement that can alter lipophilicity and introduce new interactions to stabilize the ligand-target complex. nih.gov Similarly, replacing an amide bond with a more metabolically stable imidazole (B134444) moiety has been a successful strategy. drughunter.com

Conformational restriction, or rigidification, is a design principle used to lock a molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. The tetrahydroquinoline scaffold, being a partially saturated bicyclic system, inherently possesses a degree of conformational rigidity compared to more flexible acyclic or monocyclic analogs. nih.gov

The synthesis of conformationally-constrained analogs of nicotinic cholinergic (nACh) 3-(aminomethyl)pyridines led to the investigation of amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines. Although these rigidified analogs did not bind to nACh receptors, they exhibited potent antinociceptive effects through a different mechanism. nih.gov

The trifluoroethylamine group has emerged as a bioisosteric replacement for amides, offering increased metabolic stability due to the electron-withdrawing nature of the trifluoromethyl group, which also reduces the basicity of the amine. drughunter.com This modification can also provide a distinct steric environment compared to a carbonyl group. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

A 3D-QSAR study was conducted on a series of 40 tetrahydroquinoline derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an anticancer target. mdpi.com Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models demonstrated good statistical and predictive power, with q² values of 0.778 and 0.764, and R²pred values of 0.709 and 0.713, respectively. mdpi.com Such models are valuable for predicting the activity of newly designed compounds and for providing insights into the structural features that are important for activity. mdpi.com

The following table presents the statistical results of the 3D-QSAR models developed for tetrahydroquinoline derivative LSD1 inhibitors.

| Model | q² (Internal Validation) | R²pred (External Prediction) | Reference |

|---|---|---|---|

| CoMFA | 0.778 | 0.709 | mdpi.com |

| CoMSIA | 0.764 | 0.713 | mdpi.com |

Pharmacophore Modeling Based on Tetrahydroquinoline Amine Derivatives

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. researchgate.netyoutube.com These models are constructed based on the structural information of active ligands or the target itself and are used to screen for new compounds with the potential for similar biological activity. researchgate.netyoutube.com

Pharmacophore models can be generated using ligand-based or structure-based approaches. youtube.com In the absence of a known target structure, a ligand-based approach can be employed by superimposing a set of active molecules and identifying common chemical features. youtube.com For tetrahydroquinoline amine derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The development of pharmacophore models for tetrahydroquinoline derivatives can guide the design of new analogs with improved activity. For example, based on the contour maps generated from the 3D-QSAR models for LSD1 inhibitors, seven new tetrahydroquinoline derivatives were designed with predicted higher activity. mdpi.com Molecular dynamics simulations and binding free energy calculations for some of these designed compounds suggested they would perform better than the template molecule due to the introduction of amino and hydrophobic groups. mdpi.com

Pharmacophore modeling is a valuable tool in various stages of drug discovery, including virtual screening, docking, and predicting ADMET (absorption, distribution,metabolism, excretion, and toxicity) properties. youtube.com

Applications of 5,6,7,8 Tetrahydroquinolin 7 Amine As a Ligand in Catalysis

Design and Synthesis of Chiral Tetrahydroquinoline Amine Ligands

The effective synthesis of enantiomerically pure tetrahydroquinoline amine ligands is crucial for their use in asymmetric catalysis. A key strategy involves the dynamic kinetic resolution (DKR) of a racemic precursor, typically the corresponding alcohol. For the analogous and well-studied 8-amino-5,6,7,8-tetrahydroquinoline, the synthesis begins with racemic 5,6,7,8-tetrahydroquinolin-8-ol. mdpi.comresearchgate.net

The process leverages the enzymatic activity of lipase from Candida antarctica for a highly efficient resolution. mdpi.com This method overcomes common drawbacks of traditional resolution techniques, such as the use of expensive resolving agents and resulting in low yields or insufficient optical purity. mdpi.com

The synthetic sequence generally follows these steps:

Enzymatic Acetylation : The racemic 5,6,7,8-tetrahydroquinolin-8-ol undergoes lipase-catalyzed acetylation. This reaction selectively acetylates one enantiomer, allowing for the separation of the acetylated product (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline) from the unreacted alcohol enantiomer (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-ol). mdpi.com

Separation and Hydrolysis : The resulting mixture is separated using column chromatography. The acetylated enantiomer can then be hydrolyzed back to the alcohol, providing access to both enantiomerically pure forms of the starting alcohol.

Conversion to Amine : The chiral alcohol is then converted to the corresponding amine. This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a mesylate. Subsequent reaction with an azide source (e.g., sodium azide) followed by reduction of the resulting azide (e.g., via hydrogenation with a palladium on carbon catalyst) yields the final chiral amine ligand. mdpi.com

This established pathway for the 8-amino isomer provides a robust blueprint for the synthesis of other chiral tetrahydroquinoline amines, including the 7-amino analogue.

Asymmetric Catalysis Mediated by Tetrahydroquinoline Amine Complexes

Complexes formed between chiral tetrahydroquinoline amine ligands and transition metals are effective catalysts for various asymmetric transformations, most notably transfer hydrogenation reactions.

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral molecules, particularly amines, which are prevalent in pharmaceuticals and fine chemicals. mdpi.com Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (CAMPY) and its derivatives have been successfully employed as ligands in metal complexes for the ATH of cyclic imines, such as 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs). mdpi.comresearchgate.net

These ligands are typically coordinated to a metal center, such as rhodium or iridium, often within a pentamethylcyclopentadienyl (Cp*) complex. mdpi.com In these reactions, a mixture of formic acid and triethylamine often serves as the hydrogen source. mdpi.com

Research has shown that rhodium-based catalysts featuring these ligands are particularly effective in terms of both reactivity and enantioselectivity for the reduction of DHIQs. mdpi.comresearchgate.net While enantiomeric excess (ee) values can be modest, quantitative conversions are often achieved even with sterically demanding substrates. mdpi.com The addition of a Lewis acid, such as Lanthanum(III) triflate (La(OTf)₃), has been shown to be beneficial, enhancing the reaction rate without compromising stereoselectivity. mdpi.com The chirality of the tetrahydroquinoline amine ligand is essential for the stereocontrol of the reaction. mdpi.com

| Catalyst Complex | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|

| [RhCp(R)-CAMPY(Cl)]Cl | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 69 | Reaction performed in H₂O/HCOOH/Et₃N. |

| [RhCp(R)-Me-CAMPY(Cl)]Cl | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 65 | Me-CAMPY is the 2-methyl substituted analogue. |

| [RhCp(R)-CAMPY(Cl)]Cl | 1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 60 | Demonstrates electronic effects of substrate. |

| [RhCp(R)-CAMPY(Cl)]Cl | 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 58 | La(OTf)₃ used as an additive. |

Data synthesized from research on 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligands. mdpi.com

While the application of 5,6,7,8-tetrahydroquinolin-7-amine and its isomers in ATH is the most documented, the broader tetrahydroquinoline framework is central to various other enantioselective syntheses. For instance, palladium-catalyzed asymmetric carboamination reactions have been developed to generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov These methods provide fundamentally new approaches to saturated benzo-fused nitrogen heterocycles but typically employ different classes of chiral ligands, such as phosphine-based ligands (e.g., (S)-Siphos-PE), rather than the tetrahydroquinoline amine itself acting as the chiral ligand. nih.gov

Further research could expand the utility of chiral tetrahydroquinoline amine ligands to other important transformations like reductive amination, allylic amination, and asymmetric C-H activation reactions. mdpi.comacs.org

Coordination Chemistry of Transition Metal Complexes with this compound Ligands

The effectiveness of 5,6,7,8-tetrahydroquinoline (B84679) amine ligands in catalysis stems from their ability to form stable and well-defined coordination complexes with transition metals. These ligands typically act as bidentate chelators, coordinating to the metal center through both the amino nitrogen and the quinoline (B57606) nitrogen.

In the context of ATH catalysts, ligands like 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) form complexes with rhodium and a Cp* (pentamethylcyclopentadienyl) ligand, resulting in catalyst precursors such as [RhCp*(R)-CAMPY(Cl)]Cl. mdpi.com The chelation of the diamine ligand to the metal center creates a stable chiral environment that dictates the stereochemical outcome of the catalytic reaction. mdpi.com The coordination geometry around the metal center is a critical factor influencing catalyst activity and selectivity. The steric and electronic properties of the tetrahydroquinoline ligand can be fine-tuned by introducing substituents on the aromatic or saturated rings, thereby influencing the reactivity of the resulting metal complex. mdpi.com

Utility in Polymerization Catalysis

The quinoline framework is also a valuable platform for designing ligands for polymerization catalysis. While direct application of this compound in this area is not extensively documented, related structures have shown significant promise.

For example, a series of cobalt(II) chloride complexes bearing 2-(arylimino)benzylidene-8-arylimino-5,6,7-trihydroquinoline ligands have been synthesized and evaluated as catalysts for ethylene polymerization. When activated with an aluminoxane cocatalyst such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), these complexes exhibit high catalytic activities.

These cobalt catalysts are capable of producing polyethylene with narrow molecular weight distributions, indicating a well-behaved, single-site nature. The structure of the ligand, particularly the steric hindrance around the metal center, plays a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polymer. This demonstrates the potential of functionalized tetrahydroquinoline scaffolds to serve as robust ligand platforms in coordination polymerization.

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes for Tetrahydroquinoline Amines

The increasing demand for enantiomerically pure amines in the pharmaceutical and fine chemical industries has spurred the development of novel and sustainable synthetic routes. mdpi.com Traditional methods are giving way to more atom-economical, efficient, and environmentally friendly strategies.

One-pot multicomponent reactions, such as the Mannich reaction, represent a key strategy in green chemistry for synthesizing tetrahydroquinoline derivatives. nih.gov These reactions combine multiple starting materials in a single step, reducing waste and improving efficiency. nih.govnih.gov Another sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This powerful technique allows for the synthesis of complex molecules from simple alcohols, with water being the only byproduct, thus avoiding the need for external reducing agents. acs.org For instance, a manganese(I) PN3 pincer complex has been successfully used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.org

Catalytic hydrogenation remains a fundamental method for producing tetrahydroquinolines from quinolines. wikipedia.org Recent advancements focus on developing more efficient and selective catalysts, including heterogeneous catalysts and metal-organic framework (MOF) supported nanoparticles like Pd/UiO-66(HCl). wikipedia.orgrsc.org Furthermore, electrochemical methods are emerging as a green alternative, using electricity to drive the hydrocyanomethylation or hydrogenation of quinolines at room temperature with high efficiency. rsc.org

Chemoenzymatic synthesis offers a highly selective and sustainable route. Whole cells expressing engineered transaminases have been utilized to produce tetrahydroquinolines with high conversion rates and enantiomeric excess, even for sterically hindered ketones. digitellinc.com Lipase-catalyzed kinetic resolution is another enzymatic method used to prepare enantiomerically pure 8-hydroxy-5,6,7,8-tetrahydroquinoline, a precursor to the corresponding amine. mdpi.comresearchgate.net A novel two-step synthesis for 5,6,7,8-tetrahydroquinolin-8-ylamine involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679), followed by the reduction of the resulting oxime. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for Tetrahydroquinoline Derivatives

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Advantages | Citations |

| Domino Reactions | Multi-step sequences in a single pot. | 5% Pd/C, Iridium complexes | High efficiency, atom economy, reduced waste. | nih.gov |

| Borrowing Hydrogen | Uses alcohols as alkylating agents. | Manganese(I) PN3 pincer complex | Atom-efficient, water as the only byproduct. | acs.org |

| Electrochemical Synthesis | Uses electricity to drive reactions. | Acetonitrile as hydrogen/cyanomethyl source | Mild conditions, high efficiency, good functional group tolerance. | rsc.org |

| Chemoenzymatic Synthesis | Employs enzymes for high selectivity. | Engineered transaminases, Lipases | High enantioselectivity, sustainable. | mdpi.comdigitellinc.com |

| Catalytic Hydrogenation | Reduction of the quinoline (B57606) ring. | Heterogeneous catalysts, Pd/UiO-66(HCl) | Common route for preparing the core structure. | wikipedia.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. mdpi.comnih.gov These computational tools can analyze vast datasets to predict chemical properties, design novel compounds, and optimize synthetic pathways, significantly reducing the time and cost of development. nih.gov

In the context of quinoline derivatives, ML models have been developed to predict the reactive sites for electrophilic aromatic substitutions with high accuracy. researchgate.net By using molecular fingerprints and quantum mechanics descriptors, these models can guide synthetic chemists in achieving desired regioselectivity. researchgate.net AI is also employed in de novo drug design, where generative algorithms create novel molecular structures with specific biological activities. nih.govmdpi.com For instance, ML has been used to design new quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com

Table 2: Applications of AI/ML in Tetrahydroquinoline Research

| Application Area | AI/ML Technique | Objective | Potential Impact | Citations |

| Reaction Prediction | Deep Convolutional Neural Networks | Predict outcomes and reactive sites of organic reactions. | Improved regioselectivity and yield in synthesis. | researchgate.net |

| De Novo Molecular Design | Generative Adversarial Networks (GANs) | Design novel quinoline derivatives with desired properties. | Accelerated discovery of new drug candidates. | researchgate.netmdpi.com |

| Catalyst Optimization | Machine Learning Potentials | Screen and identify optimal catalysts for synthesis. | Reduced resource consumption and development timelines. | mdpi.comrsc.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and physicochemical properties. | Prioritization of promising compounds for synthesis and testing. | researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel chemical transformations. Advanced spectroscopic and structural characterization techniques provide invaluable insights into the intricate steps of chemical reactions involving tetrahydroquinolines.

Operando magic-angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy has emerged as a powerful tool for studying complex reaction networks in real-time. rsc.org This technique allows for the detection of stable and unstable reaction intermediates under actual reaction conditions, such as high pressure and temperature. rsc.org For example, in the tandem synthesis of substituted tetrahydroquinolines, operando MAS-NMR identified multiple transient species, including unstable dihydroquinoline and hydroxylamine (B1172632) intermediates, providing a molecular-level understanding of the catalytic process. rsc.org

Standard spectroscopic methods remain essential for routine characterization. Infrared (IR) spectroscopy is used to identify functional groups, with characteristic peaks for aromatic C=C stretching observed around 1600 cm⁻¹ and 1505 cm⁻¹ in quinoline derivatives. nih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure of synthesized compounds. nih.gov For instance, detailed ¹H and ¹³C NMR data have been reported for various 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.com

X-ray crystallography provides definitive structural information, allowing for the precise determination of bond lengths, angles, and stereochemistry in the solid state. acs.org This technique is invaluable for confirming the structure of newly synthesized compounds and understanding their three-dimensional arrangement. acs.org Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study photoinduced processes and detect the generation of radical species in reactions involving quinolone derivatives. researchgate.net

Broader Applications in Complex Molecule Synthesis and Chemical Transformations

The 5,6,7,8-tetrahydroquinoline scaffold, and specifically its amino derivatives, serve as versatile building blocks in the synthesis of more complex and biologically active molecules. wikipedia.org Their unique structural and electronic properties make them valuable intermediates in a wide range of chemical transformations.

Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have found significant application as ligands in asymmetric catalysis. mdpi.comresearchgate.net These ligands, when complexed with transition metals like rhodium, have been used in the asymmetric transfer hydrogenation of key intermediates for the synthesis of biologically active alkaloids. mdpi.com The ability to induce high enantioselectivity makes these compounds highly sought after in the synthesis of chiral pharmaceuticals. mdpi.com

The tetrahydroquinoline nucleus is a core component of numerous natural products and pharmaceutical agents. rsc.orgnih.gov As such, derivatives of 5,6,7,8-tetrahydroquinolin-7-amine are crucial precursors for constructing these complex molecular architectures. They are used in the synthesis of fused-ring tetrahydroquinolines and molecules with spirocyclic structures at the 4-position. nih.govelsevierpure.com The reactivity of the amino group allows for a wide array of functionalizations, leading to diverse libraries of compounds for biological screening. For example, a library of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives showed significant antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, these amines are key intermediates in domino reactions, which enable the efficient construction of complex heterocyclic systems in a single operation. nih.gov These strategies are employed to synthesize a variety of substituted tetrahydroquinolines that are precursors to drugs and other bioactive molecules, highlighting the central role of the tetrahydroquinoline amine scaffold in modern organic and medicinal chemistry. nih.gov

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure 5,6,7,8-Tetrahydroquinolin-7-amine?

Enantiomerically pure synthesis can be achieved via two primary strategies:

- Chiral Resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) to separate racemic mixtures into single enantiomers. This method is cost-effective but requires optimization of crystallization conditions .

- Asymmetric Catalysis : Employing chiral ligands or catalysts (e.g., Mn(I)-PNN complexes) to induce stereoselectivity during hydrogenation or cyclization steps. For example, a pincer ligand incorporating a tetrahydroquinolin-8-amine fragment has been used to synthesize Mn complexes for asymmetric transfer hydrogenation of ketones .

- Derivatization : Conversion to dihydrochloride salts (e.g., (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride) for improved stability and characterization .

Q. How can researchers characterize the structural conformation of this compound derivatives?

Key techniques include:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry. For example, Fe(II) complexes with tetrahydroquinoline ligands in ring-opening polymerization (ROP) studies were structurally validated using this method .

- NMR Spectroscopy : 1H/13C NMR identifies proton environments and coupling constants, particularly useful for detecting diastereomeric purity in chiral derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas and detects trace impurities (e.g., exact mass analysis for C9H12N2 derivatives) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as the compound may cause respiratory irritation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent aerosol formation .

- Storage : Keep in a dry, cool environment away from oxidizers and acids to maintain stability .

Advanced Research Questions

Q. What role does this compound play in the design of organometallic catalysts for asymmetric hydrogenation?

The amine fragment serves as a chiral backbone in PNN-pincer ligands for Mn(I) complexes (e.g., Mn7 and Mn8). These ligands enhance enantiocontrol in asymmetric hydrogenation (AH) and transfer hydrogenation (ATH) of ketones. The rigid tetrahydroquinoline scaffold stabilizes transition states, while the amine group facilitates substrate coordination. Catalytic efficiency depends on the coordination mode: PNN ligands outperform NN ligands in yield and enantioselectivity .

Q. How do modifications to the amine group in this compound affect its efficacy as a CXCR4 antagonist in cancer research?

Structure-activity relationship (SAR) studies show that N-alkylation (e.g., ethyl or methyl groups) reduces rigidity, improving binding to CXCR4 receptors overexpressed in cancer cells. For instance, (S)-5,6,7,8-Tetrahydroquinolin-8-amine derivatives disrupt CXCL12-mediated pro-survival signaling, inhibiting metastasis and angiogenesis. Removing chirality in the tetrahydroquinoline core further enhances bioavailability .

Q. What mechanistic insights have been gained from studying the catalytic activity of this compound-based ligands in ring-opening polymerization (ROP)?

Iron(II) complexes with tetrahydroquinoline ligands exhibit high activity in ε-caprolactone ROP via a coordination-insertion mechanism . The amine group stabilizes the metal center, while the aromatic ring modulates electron density. Kinetic studies reveal a first-order dependence on monomer concentration, with turnover frequencies (TOFs) exceeding 500 h⁻¹ under mild conditions .

Q. How can computational methods enhance the understanding of this compound's interactions in biological systems?

- Molecular Dynamics (MD) Simulations : Predict binding modes with proteins (e.g., CXCR4) by modeling ligand-receptor interactions over nanosecond timescales .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to rationalize catalytic behavior in hydrogenation reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples, and how can they be addressed?

- Challenge : Co-elution of stereoisomers in HPLC due to similar polarities.

- Solution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or hyphenated techniques like LC-MS/MS for precise quantification .

- Validation : Perform spike-and-recovery experiments with deuterated internal standards to ensure accuracy <±5% RSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.